(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
(6R,7R)-benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: is a complex organic compound belonging to the class of cephalosporins, which are a group of β-lactam antibiotics. This compound is known for its potent antibacterial properties and is used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the β-lactam ring, which is a core structure in cephalosporins. The process may include:
Formation of the β-lactam ring: : This is achieved through a cyclization reaction, often using a suitable cyclizing agent.
Introduction of the chloromethyl group: : This step involves the chlorination of the precursor molecule.
Attachment of the benzhydryl group: : This is usually done through a substitution reaction where the benzhydryl group replaces a leaving group on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors and controlled environments to ensure purity and yield. The process involves:
Large-scale synthesis: : Using reactors to handle large volumes of reactants.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.
Quality control: : Rigorous testing to ensure the compound meets the required standards for medical use.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents such as thionyl chloride (SOCl₂) for chlorination and various amines for amination.
Major Products Formed
Oxidation products: : Various oxidized derivatives with different functional groups.
Reduction products: : Reduced forms of the compound with altered structures.
Substitution products: : Derivatives with different substituents at specific positions.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Employed in studies related to bacterial resistance and the mechanism of action of antibiotics.
Medicine: : Utilized in the development of new antibiotics to combat resistant bacterial strains.
Industry: : Applied in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to the disruption of cell wall integrity and ultimately bacterial cell death. The molecular targets include PBPs and the pathways involved are those related to cell wall biosynthesis.
Comparison with Similar Compounds
This compound is compared with other cephalosporins such as cephalexin , cefuroxime , and ceftriaxone . While all these compounds share the β-lactam ring structure, the presence of the benzhydryl group and the specific substitutions at the 3- and 7-positions make this compound unique in its antibacterial properties and spectrum of activity.
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Properties
IUPAC Name |
benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16,18,20H,11-12,23H2/t16-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPKDMBQLUWMIO-OXQOHEQNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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